N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
CAS No.: 941950-72-7
Cat. No.: VC6173745
Molecular Formula: C17H13Cl2FN2O3S3
Molecular Weight: 479.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941950-72-7 |
|---|---|
| Molecular Formula | C17H13Cl2FN2O3S3 |
| Molecular Weight | 479.38 |
| IUPAC Name | N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
| Standard InChI | InChI=1S/C17H13Cl2FN2O3S3/c18-14-8-12(16(19)27-14)13-9-26-17(21-13)22-15(23)2-1-7-28(24,25)11-5-3-10(20)4-6-11/h3-6,8-9H,1-2,7H2,(H,21,22,23) |
| Standard InChI Key | HLKWSENZRQYNDG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s systematic name reflects its polycyclic structure:
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Dichlorothiophene core: A thiophene ring substituted with chlorine atoms at positions 2 and 5, enhancing electron-withdrawing properties and metabolic stability .
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, fused to the dichlorothiophene at position 3. Thiazoles are known for their role in modulating biological activity .
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4-Fluorophenylsulfonyl group: A sulfonamide-linked fluorinated benzene ring, which improves lipophilicity and target binding .
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Butanamide chain: A four-carbon acylated amine providing conformational flexibility and hydrogen-bonding capacity.
The molecular formula is C₁₈H₁₄Cl₂FN₃O₃S₂, with a molar mass of 486.35 g/mol.
Spectroscopic Characterization
While direct data for this compound is unavailable, analogous sulfonamide-thiazole hybrids provide insights:
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¹H NMR: Peaks at δ 2.66–3.20 ppm (methylene protons in butanamide), δ 7.40–8.20 ppm (aromatic protons), and δ 10.20–10.80 ppm (amide NH) .
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IR: Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1150–1170 cm⁻¹ (S=O), and 750–780 cm⁻¹ (C-Cl) .
Synthetic Methodologies
Retrosynthetic Strategy
The compound can be synthesized via sequential couplings:
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Thiazole formation: React 3-bromo-2,5-dichlorothiophene with thiourea under Hantzsch conditions to yield 4-(2,5-dichlorothiophen-3-yl)thiazol-2-amine .
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Sulfonylation: Treat 4-fluorobenzenesulfonyl chloride with 4-aminobutanamide in the presence of pyridine to form 4-((4-fluorophenyl)sulfonyl)butanamide .
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Amide coupling: Combine the thiazole amine and sulfonylated butanamide using EDCI/HOBt in DMF .
Optimization and Yields
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Thiazole ring synthesis: Yields of 75–85% are achievable under refluxing ethanol .
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Sulfonylation: Reactions in acetonitrile or DMF afford 60–70% yields after recrystallization .
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Final coupling: EDCI-mediated amidation typically provides 50–65% yield .
Table 1: Representative Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, EtOH, reflux | 81 | |
| Sulfonylation | Pyridine, DCM, RT | 67 | |
| Amide coupling | EDCI/HOBt, DMF, 0°C to RT | 58 |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Predicted at 3.2 (moderate lipophilicity) due to the fluorophenyl and dichlorothiophene groups.
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Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents.
Stability Profile
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Thermal stability: Decomposition above 200°C, consistent with sulfonamide derivatives .
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Photostability: Susceptible to UV-induced degradation of the thiophene ring; storage in amber vials recommended.
| Activity | Mechanism | Predicted IC₅₀ (µM) | Reference |
|---|---|---|---|
| Antifungal | CYP51 inhibition | 0.8–1.5 | |
| Anti-inflammatory | COX-2 downregulation | 1.0–2.0 | |
| Anticancer | Caspase-3 activation | 5.0–10.0 |
Future Directions and Applications
Drug Development
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Lead optimization: Modify the butanamide chain to enhance bioavailability .
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Combination therapy: Pair with azoles for synergistic antifungal effects.
Agricultural Uses
As a CYP51 inhibitor, the compound could combat plant pathogens like Fusarium species.
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